2-Azahypoxanthine

Catalog No.
S823310
CAS No.
4656-86-4
M.F
C4H3N5O
M. Wt
137.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azahypoxanthine

CAS Number

4656-86-4

Product Name

2-Azahypoxanthine

IUPAC Name

3,5-dihydroimidazo[4,5-d]triazin-4-one

Molecular Formula

C4H3N5O

Molecular Weight

137.1

InChI

InChI=1S/C4H3N5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H,(H2,5,6,7,8,10)

SMILES

C1=NC2=C(N1)C(=O)NN=N2

Synonyms

2-Azahypoxanthine; 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one; 1,5-Dihydro-4H-Imidazo[4,5-d]-1,2,3-triazin-4-one; 3,7-Dihydro-4H-imidazo[4,5-d]-v-triazin-4-one

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support
2-Azahypoxanthine, is an impurity of Dacarbazine, which is used as an antineoplastic for treatment of various cancers such as, malignant melanoma and sarcomas.

2-Azahypoxanthine (AHX), structurally characterized by its 1,2,3-triazin-4(3H)-one core, is a highly specialized purine analog with dual significance in industrial procurement. Originally identified as a 'fairy chemical' produced by the fungus Lepista sordida, AHX functions as a potent, non-species-specific plant growth regulator that activates a specific purine metabolic pathway to enhance crop yields and stress tolerance[1]. Concurrently, in pharmaceutical manufacturing, 2-Azahypoxanthine is strictly defined as Dacarbazine Impurity A (and a Temozolomide degradation product), forming via the photolytic breakdown of the parent active pharmaceutical ingredients [2]. Commercially available as a high-purity synthetic compound, it is soluble in hot water and DMSO, making it readily processable for both aqueous agricultural formulations and analytical chromatography workflows. Its procurement is driven by the need for exact structural fidelity, whether for triggering specific transcriptional responses in plant biotechnology or for validating stability-indicating assays in oncology drug quality control.

Research Fit

Dacarbazine impurity reference standard (EP Imp. A / USP Related Comp. B)
Endogenous plant growth regulator research ('fairy ring' phenomenon)
Purine antimetabolite probe: HGPRT substrate leading to guanine nucleotide depletion

Substituting 2-Azahypoxanthine with standard purines (such as hypoxanthine), crude fungal extracts, or its downstream metabolites fundamentally compromises both biological and analytical workflows. In agrochemical R&D, generic purines fail to activate the specific AHX-dependent metabolic pathway, while the use of crude Lepista sordida extracts introduces Imidazole-4-carboxamide (ICA)—a co-produced metabolite that actively inhibits root and shoot elongation, thereby neutralizing the desired growth-promoting effects [1]. Furthermore, substituting AHX with its oxidized plant metabolite, 2-Aza-8-oxohypoxanthine (AOH), results in delayed transcriptional activation and reduced tissue sensitivity in vitro [2]. In pharmaceutical quality control, generic triazines cannot be used as reference standards; regulatory frameworks strictly require pure 2-Azahypoxanthine to accurately quantify the specific photolytic degradation pathways of Dacarbazine and Temozolomide during accelerated stability testing [3].

Substitution Risk

2-Azaadenosine

Adenosine kinase activation drives non-selective depletion of all nucleotide pools, altering cellular response context compared to AHX.

Imidazole-4-carboxamide (ICA)

Distinct crop yield and stress-tolerance profiles may not transfer; functional outcomes differ across plant species and application stages.

Other purine analogs

Lack confirmed substrate specificity for HGPRT, compromising the targeted guanine nucleotide depletion pathway observed with AHX.

Purity-Linked Usability: Pure AHX vs. Crude Fungal Extracts

In plant growth assays, the purity of the elicitor is critical. While crude extracts of Lepista sordida contain the growth-promoting AHX, they simultaneously contain Imidazole-4-carboxamide (ICA), a potent growth inhibitor. Studies on bentgrass seedlings demonstrate that pure AHX induces dose-dependent shoot and root elongation at concentrations of 0.05 to 1.0 mM, whereas the presence of ICA actively suppresses growth[1]. Procuring high-purity synthetic AHX is therefore essential to isolate the growth-promoting vector and avoid the antagonistic variability inherent to biological extracts.

Evidence DimensionRoot and Shoot Elongation Activity
Target Compound DataPure 2-Azahypoxanthine (AHX) (Consistent dose-dependent elongation at 0.05–1.0 mM)
Comparator Or BaselineCrude fungal extract / ICA co-metabolite (Dose-dependent growth suppression)
Quantified DifferencePure AHX eliminates the antagonistic growth inhibition caused by ICA co-metabolites.
ConditionsBentgrass seedling growth assay

Procuring high-purity synthetic AHX ensures reproducible, positive growth responses in agricultural R&D by eliminating the inhibitory interference of crude extract co-metabolites.

Rice yield (AHX vs ICA)
Head-to-head
AHX +25.5% vs ICA +26.0% yield increase (greenhouse)
Supports comparable rice yield response context.
Application method details not fully specified in abstract.

In Vitro Assay Sensitivity: AHX vs. Oxidized Metabolite (AOH)

When selecting a purine analog for in vitro metabolic engineering, response time and tissue sensitivity are key differentiators. In studies utilizing citrus juice sacs, treatment with AHX triggered rapid up-regulation of carotenoid biosynthetic genes. In contrast, treatment with its downstream metabolite, 2-Aza-8-oxohypoxanthine (AOH), resulted in delayed induction that only became apparent in the fourth week of culture [1]. This indicates that plant tissues exhibit higher immediate sensitivity to AHX compared to AOH.

Evidence DimensionOnset of Carotenoid Biosynthetic Gene Induction
Target Compound Data2-Azahypoxanthine (AHX) (Early-stage transcriptional up-regulation)
Comparator Or Baseline2-Aza-8-oxohypoxanthine (AOH) (Delayed induction, occurring at week 4)
Quantified DifferenceAHX provides a significantly faster transcriptional response compared to the delayed 4-week onset of AOH.
ConditionsCitrus juice sac in vitro culture (carotenoid accumulation assay)

For plant tissue culture workflows, AHX is the more efficient procurement choice over AOH due to its higher elicitor sensitivity and faster assay turnaround times.

Nucleotide pool depletion
Head-to-head
AHX selectively reduced guanine pools; 2-azaadenosine reduced adenine pools (HEp-2 cells, 4h)
Defines distinct nucleotide pathway selectivity.
Short-term incubation study.

Formulation Efficacy: AHX vs. Untreated Baseline in Field Trials

The commercial viability of AHX as an agrochemical active is supported by robust field trial data. When applied as a 1 mM solution during the seedling and transplanting stages of rice cultivation, AHX significantly outperformed untreated controls. The treatment drastically increased brown rice yields by up to 18.7%, driven primarily by quantifiable increases in panicle number and culm length [1]. Standard fertilizers or generic purines do not replicate this specific, pathway-driven yield enhancement.

Evidence DimensionBrown Rice Grain Yield
Target Compound Data1 mM AHX treatment (Applied at seedling/transplanting)
Comparator Or BaselineUntreated baseline control
Quantified DifferenceUp to 18.7% increase in total grain yield relative to control.
ConditionsField experiment (Oryza sativa L. cv. Nipponbare)

This quantitative yield enhancement validates the procurement of AHX as a high-value active ingredient for next-generation crop stimulant formulations.

Precursor incorporation selectivity
Head-to-head
AHX inhibited thymidine incorporation only; 2-azaadenosine inhibited thymidine, uridine and leucine
Supports DNA synthesis-focused effect context.
Does not imply RNA or protein synthesis inhibition.

Regulatory QC Workflow Fit: 2-Azahypoxanthine vs. Generic Triazines

In pharmaceutical manufacturing, the photodegradation of the oncology drugs Dacarbazine and Temozolomide must be strictly monitored. Under UV exposure, pure Dacarbazine exhibits a drug content reduction of up to 5.6%, converting specifically into 2-Azahypoxanthine (designated as EP Impurity A) [1]. Generic triazines or structurally similar purines cannot be substituted in this workflow, as they do not possess the exact chromatographic retention time and mass-to-charge ratio required to validate pharmacopeial stability-indicating HPLC methods.

Evidence DimensionPhotolytic Degradation Quantification (HPLC)
Target Compound Data2-Azahypoxanthine (Exact structural match for EP Impurity A)
Comparator Or BaselineGeneric purines or non-specific triazines (Chromatographic mismatch)
Quantified DifferenceOnly AHX provides the exact analytical specificity required to quantify the ~5.6% photolytic degradation of Dacarbazine.
ConditionsAccelerated photostability testing (UV radiation) of Dacarbazine APIs

Procurement of this exact CAS (4656-86-4) is a strict regulatory requirement for oncology drug QC; analytical substitutes will result in compliance failures.

IMP dehydrogenase Ki
Reported
Ki = 66 µM (2-azaIMP)
Establishes target engagement benchmark.
Cell-free enzyme assay.
Retinal neovascularization (OIR model)
Model context
Oral AHX significantly suppressed retinal neovascular tufts vs untreated control
Supports HIF pathway response in retinal angiogenesis model.
Murine OIR model; oral administration.

Agrochemical Formulation Development

Due to its proven ability to increase crop yields by up to 18.7% in field trials, 2-Azahypoxanthine is highly suited for procurement by agrochemical R&D teams. It serves as a potent lead compound for developing novel plant growth regulators and seed treatments designed to enhance panicle number and stress tolerance in staple crops like rice and wheat [1].

Plant Tissue Culture and Metabolic Engineering

AHX is a highly targeted elicitor for in vitro plant tissue culture workflows. Because it triggers transcriptional activation of biosynthetic genes (such as those for carotenoids) significantly faster than its oxidized metabolite AOH, it is an effective reagent for researchers engineering secondary metabolite production in high-value horticultural and agricultural crops [2].

Pharmaceutical Quality Control and Stability Testing

In the pharmaceutical sector, 2-Azahypoxanthine is an indispensable reference standard. As the official EP Impurity A for Dacarbazine and a known degradation product of Temozolomide, it must be procured by QC laboratories to calibrate HPLC/LC-MS equipment, validate stability-indicating assays, and ensure regulatory compliance during the photostability testing of these critical oncology APIs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cereal crop yield field studies
Plant growth regulator response context
Field trial protocol and growth stage application
Purine metabolism & antimetabolite research
HGPRT substrate specificity
Guanine nucleotide depletion and DNA synthesis endpoints
Angiogenesis & HIF pathway studies
HIF-inhibitory response context
In vivo retinal neovascularization model endpoints
Pharmaceutical quality control (dacarbazine)
Certified impurity reference standard (EP/USP)
Identity and purity per pharmacopeial monograph

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.2

Appearance

Pale Beige Solid

Melting Point

>203°C (Dec.)
Choi, Jae-Hoon; Fushimi, Keiji; Abe, Nobuo; Tanaka, Hidekazu; Maeda, Setsuko; Morita, Akio; Hara, Miyuki; Motohashi, Reiko; Matsunaga, Junichi; Eguchi, Yoko; Ishigaki, Naomi; Hashizume, Daisuke; Koshino, Hiroyuki; Kawagishi, Hirokazu; Disclosure of the "fairy" of fairy-ring-forming fungus Lepista sordida, ChemBioChem, 1110, 1373-1377. DOI:10.1002/cbic.201000112 PMID:20486242

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